
AGI-14100
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AGI-14100 is a novel orally available mIDH1 inhibitor. Preclinical trials of this compound for the treatment of primary human myeloid leukemia therapy have been underway since 2013.
Wissenschaftliche Forschungsanwendungen
Pharmacokinetic Properties
AGI-14100 was optimized for favorable pharmacokinetic properties, exhibiting low metabolic clearance across various species, including rats, dogs, and cynomolgus monkeys. It demonstrated a significant potential as a cytochrome P450 (CYP) 3A4 inducer, with hPXR activation approximately 70% that of rifampicin, a known strong inducer . This characteristic necessitated further optimization to mitigate CYP induction liabilities while maintaining potency.
Efficacy in Preclinical Models
Table 1: Summary of Preclinical Efficacy Studies
In preclinical studies, this compound exhibited potent inhibition of 2-HG production in various cancer cell lines. For instance, treatment with this compound resulted in a marked decrease in intracellular 2-HG levels in the HT1080 chondrosarcoma cell line. Additionally, it demonstrated significant anti-tumor activity in xenograft models, where it effectively reduced tumor burden and enhanced differentiation markers in treated cells .
Clinical Implications
The promising preclinical results have led to further exploration of this compound's clinical potential. It is being investigated for use in patients with IDH1-mutated tumors. The compound's ability to lower 2-HG levels and induce differentiation suggests that it could be effective not only as a monotherapy but also in combination with other treatments for enhanced efficacy .
Table 2: Clinical Development Status
Clinical Trial Phase | Indication | Status |
---|---|---|
Phase 1 | IDH1-mutated AML | Ongoing |
Phase 1 | Gliomas | Ongoing |
Phase 1 | Advanced cholangiocarcinoma | Ongoing |
This compound is currently under investigation in multiple clinical trials targeting IDH1 mutations across different malignancies. Early-phase trials have shown acceptable safety profiles and encouraging response rates, indicating its potential as a novel therapeutic option for patients with these challenging cancers .
Eigenschaften
CAS-Nummer |
1448346-43-7 |
---|---|
Molekularformel |
C29H22ClF4N5O3 |
Molekulargewicht |
599.97 |
IUPAC-Name |
(S)-1-(4-cyanopyridin-2-yl)-N-((S)-2-((3,3-difluorocyclobutyl)amino)-2-oxo-1-phenylethyl)-N-(3,5-difluorophenyl)-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C29H22ClF4N5O3/c30-22-4-2-1-3-21(22)26(27(41)37-19-13-29(33,34)14-19)38(20-11-17(31)10-18(32)12-20)28(42)23-5-6-25(40)39(23)24-9-16(15-35)7-8-36-24/h1-4,7-12,19,23,26H,5-6,13-14H2,(H,37,41)/t23-,26-/m0/s1 |
InChI-Schlüssel |
KICQCOSIQLKQBA-OZXSUGGESA-N |
SMILES |
O=C(N(C1=CC(F)=CC(F)=C1)[C@H](C(NC2CC(F)(C2)F)=O)C3=CC=CC=C3Cl)[C@H](CCC4=O)N4C5=NC=CC(C#N)=C5 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
AGI-14100; AGI 14100; AGI14100 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.